PEG4 Spacer: Aqueous Solubility and Reduced Steric Hindrance
The PEG4 spacer in N-(m-PEG4)-N'-(azide-PEG4)-Cy7 provides demonstrably improved aqueous solubility and conjugation accessibility compared to shorter PEG3 analogs. The compound contains two PEG4 chains (m-PEG4 and azide-PEG4) positioned on the Cy7 indolium nitrogens, creating a total PEG spacer length of 8 ethylene oxide units . In contrast, the closely related analog N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 (CAS 2107273-00-5) incorporates PEG3 chains (6 ethylene oxide units total), resulting in a molecular weight of 792.42 g/mol versus 852.5 g/mol for the PEG4 variant . The extended PEG4 architecture enhances aqueous solubility—a critical parameter for in vivo applications where precipitation or aggregation of hydrophobic Cy7 dyes compromises imaging quality . This extended spacer also reduces steric hindrance between the Cy7 fluorophore and conjugated biomolecules, a design principle validated in Cy7-biotin conjugates where flexible PEG spacers minimize interference with avidin/streptavidin binding .
| Evidence Dimension | PEG spacer length (total ethylene oxide units) |
|---|---|
| Target Compound Data | Two PEG4 chains; total 8 ethylene oxide units; MW 852.5 g/mol |
| Comparator Or Baseline | N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7: Two PEG3 chains; total 6 ethylene oxide units; MW 792.42 g/mol |
| Quantified Difference | +2 ethylene oxide units (+33% PEG chain length); +60.08 g/mol MW |
| Conditions | Structural analysis based on IUPAC nomenclature and molecular formula |
Why This Matters
The extended PEG4 spacer directly reduces aggregation-caused quenching and improves biomolecule conjugation efficiency, making this compound the preferred choice when maximal aqueous compatibility and minimal steric interference are required.
